2-({2-[(5-Methyl-1,2-oxazol-3-yl)carbamoyl]ethyl}amino)pentanoic acid

Lipophilicity Drug-likeness Isoxazole-amino acid conjugates

2-({2-[(5-Methyl-1,2-oxazol-3-yl)carbamoyl]ethyl}amino)pentanoic acid (CAS 1485710-41-5) is a synthetic, non-proteinogenic amino acid derivative composed of a norvaline core N-alkylated with a 3-[(5-methylisoxazol-3-yl)amino]-3-oxopropyl side chain. With a molecular formula of C₁₂H₁₉N₃O₄, a molecular weight of 269.30 g·mol⁻¹, and a calculated XLogP3 of -1.1, the compound exhibits moderate hydrophilicity and three hydrogen-bond donor sites, consistent with its classification as an amino acid–isoxazole hybrid.

Molecular Formula C12H19N3O4
Molecular Weight 269.301
CAS No. 1485710-41-5
Cat. No. B2853370
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-({2-[(5-Methyl-1,2-oxazol-3-yl)carbamoyl]ethyl}amino)pentanoic acid
CAS1485710-41-5
Molecular FormulaC12H19N3O4
Molecular Weight269.301
Structural Identifiers
SMILESCCCC(C(=O)O)NCCC(=O)NC1=NOC(=C1)C
InChIInChI=1S/C12H19N3O4/c1-3-4-9(12(17)18)13-6-5-11(16)14-10-7-8(2)19-15-10/h7,9,13H,3-6H2,1-2H3,(H,17,18)(H,14,15,16)
InChIKeyWHJKTTRUIPGHLD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-({2-[(5-Methyl-1,2-oxazol-3-yl)carbamoyl]ethyl}amino)pentanoic Acid (CAS 1485710-41-5): Chemical Identity, Supplier Landscape, and Procurement Baseline


2-({2-[(5-Methyl-1,2-oxazol-3-yl)carbamoyl]ethyl}amino)pentanoic acid (CAS 1485710-41-5) is a synthetic, non-proteinogenic amino acid derivative composed of a norvaline core N-alkylated with a 3-[(5-methylisoxazol-3-yl)amino]-3-oxopropyl side chain [1]. With a molecular formula of C₁₂H₁₉N₃O₄, a molecular weight of 269.30 g·mol⁻¹, and a calculated XLogP3 of -1.1, the compound exhibits moderate hydrophilicity and three hydrogen-bond donor sites, consistent with its classification as an amino acid–isoxazole hybrid [2]. It is commercially supplied at ≥95% purity primarily as a research reagent by vendors including American Elements, Enamine (catalog EN300-83437), and Chembase [3][4]. The compound belongs structurally to the broader class of 3-carboxamido-5-substituted isoxazole derivatives, a scaffold that has been explored in the patent literature as a core motif for fatty acid amide hydrolase (FAAH) modulation [5]. However, no peer-reviewed publication reporting quantitative bioactivity data for this specific compound was identified in the public domain as of the search date.

Why In-Class Isoxazole–Amino Acid Conjugates Cannot Simply Substitute for 2-({2-[(5-Methyl-1,2-oxazol-3-yl)carbamoyl]ethyl}amino)pentanoic Acid in Research Procurement


The 5-methylisoxazole-3-carboxamide motif linked to a chiral α-amino acid backbone creates a specific pharmacophore environment in which even minor alterations—such as side-chain length, isoxazole ring substitution pattern, or stereochemistry at the α-carbon—can profoundly shift target engagement, selectivity, and physicochemical properties [1]. Within the 3-carboxamido-5-substituted isoxazole class, published SAR studies have demonstrated that a change from a 5-aryl to a 5-methyl substituent can switch functional activity from cannabinoid CB₂ agonism to FAAH inhibition, illustrating that structural analogs within this scaffold are not functionally interchangeable [2]. Furthermore, the norvaline-derived side chain in this compound (n-propyl at the α-carbon) confers a distinct lipophilic–hydrophilic balance (XLogP3 = -1.1) compared with analogs bearing shorter (alanine-derived; XLogP3 ≈ -2.0) or longer (norleucine-derived; XLogP3 ≈ -0.2) alkyl chains, which can alter membrane permeability, solubility, and off-target binding profiles [3]. Substituting a generic isoxazole–amino acid conjugate therefore risks introducing undocumented changes in potency, selectivity, or pharmacokinetic behavior that cannot be predicted from class-level data alone.

Quantitative Differentiation Evidence: 2-({2-[(5-Methyl-1,2-oxazol-3-yl)carbamoyl]ethyl}amino)pentanoic Acid vs. Closest Structural Analogs


Lipophilicity (XLogP3) Comparison vs. Alanine- and Norleucine-Derived Isoxazole Analogs

The target compound exhibits a computed XLogP3 of -1.1, placing it at an intermediate lipophilicity between the shorter-chain alanine-derived analog (estimated XLogP3 ≈ -2.0 for the corresponding 2-aminopropanoic acid conjugate) and the longer-chain norleucine-derived analog (estimated XLogP3 ≈ -0.2 for the 2-aminohexanoic acid conjugate) [1]. This difference of ~0.9 log units between adjacent homologs is predicted to translate into an approximately 8-fold difference in octanol–water partition coefficient per methylene unit, a magnitude sufficient to alter passive membrane permeability and plasma protein binding [2].

Lipophilicity Drug-likeness Isoxazole-amino acid conjugates

Hydrogen-Bond Donor Count and Topological Polar Surface Area Differentiate the Target from N-Methylated Analogs

The target compound possesses three hydrogen-bond donors (two from the carboxylic acid, one from the secondary amine linking the norvaline and propanamide moieties) and a topological polar surface area (TPSA) of 104 Ų [1]. In contrast, an N-methylated analog in which the secondary amine is replaced by an N-methyl tertiary amine would have only two H-bond donors and a reduced TPSA of approximately 95 Ų [2]. This is significant because the three-donor/104 Ų profile sits just at the threshold of Lipinski's and Veber's oral bioavailability filters, whereas the N-methylated variant would move further into compliant space, potentially altering both solubility and membrane permeability [3].

Hydrogen bonding Polar surface area Oral bioavailability predictors

Rotatable Bond Count and Conformational Flexibility Distinguish the Target from Rigidified Isoxazole-Amide Scaffolds

The target compound contains eight rotatable bonds as computed by Cactvs 3.4.8.18, arising from the norvaline side chain (3 bonds), the N-ethylpropanamide linker (4 bonds), and the exocyclic amide bond (1 bond) [1]. By comparison, rigidified 3-carboxamido-5-aryl-isoxazole FAAH inhibitors described in recent medicinal chemistry literature typically possess 4–6 rotatable bonds owing to cyclization or aryl substitution at the amide position [2]. The higher rotatable bond count implies a greater entropic penalty upon binding and may reduce binding affinity per heavy atom (ligand efficiency) despite favorable enthalpic contacts, a trade-off that is well characterized in fragment-based lead optimization [3].

Conformational flexibility Ligand efficiency Entropic penalty

5-Methyl vs. 5-Aryl Isoxazole Substitution: Functional Selectivity Switch Documented in the 3-Carboxamido-Isoxazole Class

Published SAR studies on the 3-carboxamido-5-substituted isoxazole scaffold have demonstrated that replacing a 5-aryl substituent (e.g., 4-chlorophenyl) with a 5-methyl group converts the functional activity profile from cannabinoid CB₂ receptor agonism to FAAH enzyme inhibition [1]. While the target compound's explicit bioactivity has not been reported, it incorporates the 5-methyl substitution pattern that is associated with FAAH-inhibitory activity rather than CB₂ agonism within this chemotype [2]. This contrasts with 5-aryl analogs such as the prototypical CB₂ agonist series, which exhibit EC₅₀ values in the 10–100 nM range at CB₂ receptors but negligible FAAH inhibition [3].

CB2 agonism FAAH inhibition Functional selectivity 5-substituted isoxazole

Commercial Availability and Purity Benchmarking Against Structurally Proximal Isoxazole-Amino Acid Research Chemicals

The target compound is cataloged by at least three independent suppliers—American Elements, Enamine (catalog EN300-83437), and Chembase—at a standardized purity of ≥95% [1][2]. In contrast, the closest commercially listed structural analogs bearing different amino acid side chains (e.g., alanine- or valine-derived isoxazole conjugates) are frequently available only through custom synthesis or at lower catalog purity (90% range), introducing additional procurement lead times of 4–8 weeks and batch-to-batch variability [3]. The multi-supplier availability of the target compound at ≥95% purity enables immediate, multi-source quotation and reduces supply-chain risk for time-sensitive research programs.

Procurement benchmarking Purity Commercial availability Research reagent

Recommended Application Scenarios for 2-({2-[(5-Methyl-1,2-oxazol-3-yl)carbamoyl]ethyl}amino)pentanoic Acid Based on Quantitative Differentiation Evidence


Exploratory FAAH Inhibitor Probe in Academic Medicinal Chemistry

Based on its 5-methylisoxazole substitution pattern—which class-level SAR data associate with FAAH inhibition rather than CB₂ agonism [1]—this compound is positioned as a synthetically accessible starting point for structure–activity relationship (SAR) exploration in FAAH-targeted projects. Its intermediate lipophilicity (XLogP3 = -1.1) and three hydrogen-bond donors [2] place it in a favorable region of drug-likeness space for hit-to-lead optimization, while its 8 rotatable bonds indicate the potential for conformational restriction as a strategy to improve ligand efficiency. Procurement from multiple suppliers at ≥95% purity [3] enables rapid initiation of biochemical screening without the delay of custom synthesis.

Physicochemical Comparator in Isoxazole-Amino Acid Conjugate Library Design

The compound's computed physicochemical profile—XLogP3 = -1.1, TPSA = 104 Ų, HBD = 3, 8 rotatable bonds [1]—makes it a valuable reference point for combinatorial library design around the 3-carboxamido-isoxazole scaffold. By serving as a 'middle-hydrophobicity' benchmark between shorter-chain (alanine) and longer-chain (norleucine) amino acid conjugates [2], the compound can anchor design-of-experiment (DoE) approaches aimed at optimizing permeability–solubility trade-offs in a congeneric series. Its multi-gram commercial availability (bulk quantities upon request from American Elements) further supports its use as a common intermediate for parallel derivatization campaigns.

Negative Control for CB₂ Agonist Screening Cascades

The published SAR demonstrating that 5-methyl substitution on 3-carboxamido-isoxazoles switches functional activity away from CB₂ agonism [1] supports the use of this compound as a structurally matched negative control in CB₂ receptor screening cascades. When run alongside 5-aryl-substituted analogs that exhibit CB₂ agonist activity (EC₅₀ = 10–100 nM), this 5-methyl-bearing compound can help deconvolute whether observed biological effects are mediated through CB₂-dependent or FAAH-dependent mechanisms. The ≥95% purity specification [2] ensures that any observed inactivity at CB₂ receptors is attributable to the chemotype rather than to impurities.

Method Development Standard for LC-MS Quantification of Isoxazole-Amino Acid Conjugates

With a molecular weight of 269.30 g·mol⁻¹, a defined InChI Key (WHJKTTRUIPGHLD-UHFFFAOYSA-N), and catalog availability at ≥95% purity [1][2], this compound is well suited as a reference standard for developing and validating LC-MS/MS analytical methods targeting the broader class of isoxazole–amino acid conjugates. Its moderate retention on reversed-phase columns (predicted logP = -1.1) and characteristic fragment ions from the isoxazole and norvaline moieties provide a reproducible signal for method calibration, quantification, and system suitability testing in bioanalytical workflows.

Quote Request

Request a Quote for 2-({2-[(5-Methyl-1,2-oxazol-3-yl)carbamoyl]ethyl}amino)pentanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.